molecular formula C16H13F3N4OS B5613869 N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide

Cat. No. B5613869
M. Wt: 366.4 g/mol
InChI Key: ORIIQKZIISSMIF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thiazole derivatives, including those related to the specified compound, involves a condensation reaction between amino thiazole and carboxylic acids or their derivatives. These compounds are known for their antimicrobial, anticancer, and anti-tubercular activities, attributed to the presence of -S-C=N- and -CO–NH- moieties. For instance, thiazolyl pyrazine carboxamide derivatives have shown high anti-mycobacterial activity, highlighting the importance of the structural moieties in these compounds (GobalaKrishnan, Gnanaprakash, & Chandrasekhar Kb, 2019).

Molecular Structure Analysis

The molecular structure of thiazole and pyrazole derivatives is crucial for their biological activity. Molecular docking studies, for example, help in understanding the mechanism of action of these compounds against specific targets like Mycobacterium tuberculosis. The presence of trifluoromethylphenyl and pyrazolyl groups within the molecular structure enhances the interaction with biological targets, leading to significant bioactivity (GobalaKrishnan et al., 2019).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some pyrazole derivatives have been found to exhibit antimicrobial, anti-inflammatory, and antitumor activities .

Future Directions

The compound could potentially be explored for various applications, given the known properties of pyrazole and trifluoromethyl groups. For instance, it could be investigated for potential biological activities, such as antimicrobial or anti-inflammatory effects . Additionally, modifications to the compound could be explored to optimize its properties for specific applications.

properties

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N4OS/c1-23-8-10(7-21-23)6-20-14(24)13-9-25-15(22-13)11-2-4-12(5-3-11)16(17,18)19/h2-5,7-9H,6H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORIIQKZIISSMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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